molecular formula C25H29N3O2S B12168870 Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide CAS No. 325775-48-2

Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide

Cat. No.: B12168870
CAS No.: 325775-48-2
M. Wt: 435.6 g/mol
InChI Key: OUJOUZIXFYJRKV-UHFFFAOYSA-N
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Description

This compound features a tricyclo[3.3.1.13,7]decane (adamantane) core attached to a phenoxy group, which is linked to a thiosemicarbazide moiety via an acetic acid hydrazide bridge. The adamantane group confers rigidity and lipophilicity, while the thiosemicarbazide moiety enables metal chelation and diverse biological interactions.

Properties

CAS No.

325775-48-2

Molecular Formula

C25H29N3O2S

Molecular Weight

435.6 g/mol

IUPAC Name

1-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C25H29N3O2S/c29-23(27-28-24(31)26-21-4-2-1-3-5-21)16-30-22-8-6-20(7-9-22)25-13-17-10-18(14-25)12-19(11-17)15-25/h1-9,17-19H,10-16H2,(H,27,29)(H2,26,28,31)

InChI Key

OUJOUZIXFYJRKV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)NNC(=S)NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.13,7]decane moiety, which is then functionalized with a phenoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazide group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating cellular processes.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials .

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogs with Adamantane Moieties

Example: Tricyclo[3.3.1.13,7]decane-1-acetic acid, 2-[[[3-(4-morpholinyl)propyl]amino]thioxomethyl]hydrazide (CAS 828278-18-8)

  • Key Differences: The morpholinopropyl substituent replaces the phenylamino group, enhancing solubility in polar solvents due to the morpholine ring’s polarity.
  • Molecular Weight : 394.6 g/mol (vs. ~380–400 g/mol for the target compound).
  • Potential Applications: The morpholine group may improve blood-brain barrier penetration, making it relevant for neuroactive agents .

Biphenyl-Based Analogs

Example: Acetic acid, 2-([1,1'-biphenyl]-4-yloxy)-, 2-[(phenylamino)thioxomethyl]hydrazide (CAS 126006-75-5)

  • Molecular Weight : 377.46 g/mol.

Halogen-Substituted Analogs

Example: Acetic acid, 2-(4-bromophenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide (CAS 406190-67-8)

  • Key Differences : The bromine atom introduces electron-withdrawing effects, enhancing stability but reducing reactivity compared to adamantane’s electron-donating nature.
  • Applications : Brominated analogs may serve as intermediates in Suzuki coupling reactions for drug development .

Allyl and Cyclic Substituent Analogs

Example: N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide (CAS 18233-36-8)

  • Key Differences : The allyl group introduces unsaturation, enabling polymerization or Michael addition reactions.
  • Molecular Weight : 265.33 g/mol (lighter due to simpler substituents).
  • Reactivity : The allyl moiety could enhance crosslinking in polymer chemistry .

Comparison of Methods :

  • Biphenyl analogs (e.g., CAS 126006-75-5) use similar steps but substitute adamantane with biphenyl precursors .
  • Morpholine-containing derivatives (CAS 828278-18-8) require additional steps to introduce the morpholinopropyl group .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Solubility (mg/mL)
Target Compound ~390 Adamantane, thiosemicarbazide 4.2 <0.1 (water)
CAS 828278-18-8 394.6 Adamantane, morpholine 3.8 1.5 (DMSO)
CAS 126006-75-5 377.46 Biphenyl, thiosemicarbazide 3.5 0.3 (water)
CAS 406190-67-8 365.29 Bromophenoxy, thiosemicarbazide 4.0 0.2 (water)

*LogP values estimated using fragment-based methods.

Biological Activity

Acetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide (CAS No. 325775-48-2) is notable for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a complex tricyclic structure combined with an acetic acid moiety and a hydrazide functional group. Its molecular formula is C17H24N2O3SC_{17}H_{24}N_2O_3S, and it exhibits a molecular weight of approximately 324.45 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A0.480.48Bactericidal against S. epidermidis
Compound B31.2531.25Moderate activity against Gram-positive bacteria
Compound C5001000Weak activity

The minimal inhibitory concentrations (MICs) for related compounds ranged from 0.48 µg/mL to 500 µg/mL, indicating strong bactericidal effects against staphylococci and other pathogens .

Anticancer Activity

The hydrazide functional group is known for its role in anticancer activity, with several studies indicating that such compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Potential
In a study evaluating the cytotoxic effects of hydrazone derivatives on cancer cell lines, it was found that certain derivatives exhibited IC50 values as low as 10 µM against breast cancer cells (MCF-7). The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

The proposed mechanisms through which acetic acid derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some derivatives can disrupt bacterial membranes, leading to cell lysis.
  • Gene Expression Modulation : The presence of specific functional groups may affect gene expression related to virulence factors in bacteria and oncogenes in cancer cells .

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